2-Amino-5-chlorobenzaldehyde
Overview
Description
2-Amino-5-chlorobenzaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group and a chloro substituent on the benzene ring, which are crucial for its reactivity in different chemical reactions.
Synthesis Analysis
The synthesis of compounds related to 2-amino-5-chlorobenzaldehyde often involves regioselective reactions, as seen in the synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, where iodination, aryl radical-alkene cyclization, and carboxylation are key steps . Similarly, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes demonstrates the versatility of the amino and chloro substituents in facilitating the attachment of various functional groups to the core structure .
Molecular Structure Analysis
The molecular structure of compounds derived from 2-amino-5-chlorobenzaldehyde can be complex, as evidenced by the crystal and molecular structure analysis of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. This compound crystallizes in the orthorhombic space group and exhibits specific bond lengths, bond angles, and torsion angles that are consistent with density functional theory (DFT) calculations .
Chemical Reactions Analysis
The reactivity of 2-amino-5-chlorobenzaldehyde derivatives in chemical reactions is highlighted by the synthesis of ammonium 5-benzoyl-4-(2-chlorophenyl)-3-cyano-6-hydroxy-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolates, which involves the reaction of 2-chlorobenzaldehyde with cyanothioacetamide and dibenzoylmethane . Additionally, the condensation reaction of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol showcases the formation of Schiff bases, which are important intermediates in the synthesis of metal complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-5-chlorobenzaldehyde derivatives are influenced by their molecular structure. For instance, the study of the kinetics and mechanisms of hydrolysis, isomerization, and cyclization of 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide reveals that the E/Z configuration around the imine bond significantly affects the reaction pathways and outcomes . The crystal structure of methyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, derived from a reaction involving 2-amino-5-chlorobenzaldehyde, shows intermolecular hydrogen bonding, which can influence the compound's solubility and stability .
Scientific Research Applications
Catalysis in Synthesis
2-Amino-5-chlorobenzaldehyde plays a crucial role in catalysis, particularly in the synthesis of quinolines. It's used in the Friedlander reaction, where carbon aerogels act as free-metal nanocatalysts. This reaction demonstrates the substance's utility in synthesizing complex organic compounds, highlighting its importance in organic chemistry and material science (Godino‐Ojer et al., 2017).
Enzyme Immobilization
In the field of bio-catalysis, 2-Amino-5-chlorobenzaldehyde is significant. It's involved in the creation of biocatalysts, particularly in enzyme immobilization processes. This utility underscores its relevance in biotechnology and pharmaceutical industries (Barbosa et al., 2014).
Antibacterial Properties
This compound has been explored for its potential in antibacterial applications. It forms complexes with various metals, which have demonstrated higher antibacterial activity compared to the parent ligand. Such findings are significant in the context of developing new antibacterial agents and understanding the interaction between organic compounds and metals (Aslam et al., 2015).
Green Chemistry Applications
In the realm of green chemistry, 2-Amino-5-chlorobenzaldehyde is used in solvent-free reactions, such as the Cannizzaro reaction, which is pivotal for undergraduate chemistry education. Its use in such processes underlines its role in promoting environmentally friendly chemical practices (Phonchaiya et al., 2009).
Antimicrobial Activity
Research has focused on converting 2-Amino-5-chlorobenzaldehyde into derivatives with antimicrobial properties. These derivatives have been screened for antibacterial and antifungal activity, indicating its potential in developing new antimicrobial agents (Kumar et al., 2022).
Molecular Structure Studies
2-Amino-5-chlorobenzaldehyde has been studied for its molecular structure, particularly in the context of understanding the isomeric composition and bond distances. Such studies are crucial in the field of molecular chemistry and material science (Schāfer et al., 1976).
Fluorescent Probe Development
It's used in the synthesis of fluorescent probes, particularly for hydrogen peroxide detection. This application is vital in analytical chemistry and environmental monitoring (Cai et al., 2015).
Safety And Hazards
2-Amino-5-chlorobenzaldehyde is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Irrit. 2 - Skin Sens. 1 . It is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .
properties
IUPAC Name |
2-amino-5-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIFMGITZFDQMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378770 | |
Record name | 2-Amino-5-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chlorobenzaldehyde | |
CAS RN |
20028-53-9 | |
Record name | 2-Amino-5-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.